molecular formula C19H22N2O3 B367013 {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-87-1

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B367013
CAS No.: 853752-87-1
M. Wt: 326.4g/mol
InChI Key: LIYRNDJFUWHBAJ-UHFFFAOYSA-N
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Description

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxyphenoxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of benzimidazole with 4-(2-methoxyphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of {1-[4-(2-carboxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol.

    Reduction: Formation of {1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methane.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-methoxyphenoxy)butyl]piperazine: Similar structure but with a piperazine ring instead of a benzimidazole core.

    2-methoxy-N-(3-{1-[4-(2-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propyl)acetamide: Contains an acetamide group and a longer side chain.

Uniqueness

{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol is unique due to its combination of a benzimidazole core and a methoxyphenoxybutyl side chain, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-[4-(2-methoxyphenoxy)butyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-16-9-3-2-8-15(16)20-19(21)14-22/h2-5,8-11,22H,6-7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYRNDJFUWHBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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